molecular formula C9H7BF3N B7907818 Quinolinium-8-trifluoroborate

Quinolinium-8-trifluoroborate

Cat. No. B7907818
M. Wt: 196.97 g/mol
InChI Key: BHQIBSADFMUWBU-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Quinolinium-8-trifluoroborate is a biochemical used for proteomics research . It has a molecular formula of C9H7BF3N and a molecular weight of 196.96 .


Synthesis Analysis

Quinolinium-based derivatives have been synthesized for various research purposes. For instance, two new series of FtsZ inhibitors based on a 1-methylquinolinium scaffold were synthesized for antibacterial evaluation and mechanistic study . The inhibitors possess a variety of substituent groups including the cyclic or linear amine skeleton at the 2- and 4-position of the quinolinium ring for structure-activity relationship study .


Molecular Structure Analysis

The molecular structure of Quinolinium-8-trifluoroborate consists of a quinolinium core with a trifluoroborate group attached .


Chemical Reactions Analysis

Organotrifluoroborates, such as Quinolinium-8-trifluoroborate, represent an alternative to boronic acids, boronate esters, and organoboranes for use in Suzuki−Miyaura and other transition-metal-catalyzed cross-coupling reactions . The trifluoroborate moiety is stable toward numerous reagents that are often problematic for other boron species .


Physical And Chemical Properties Analysis

Quinolinium-8-trifluoroborate has a molecular weight of 196.96 . The photophysical properties of quinolinium-based molecules can be affected by the topology of the molecule .

Safety and Hazards

Quinolinium-8-trifluoroborate may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray, and used only outdoors or in a well-ventilated area .

properties

IUPAC Name

trifluoro(quinolin-1-ium-8-yl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BF3N/c11-10(12,13)8-5-1-3-7-4-2-6-14-9(7)8/h1-6H/q-1/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQIBSADFMUWBU-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C2C(=CC=C1)C=CC=[NH+]2)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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